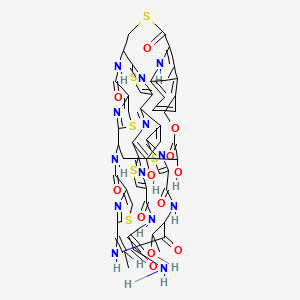![molecular formula C27H32ClF3N4O7S B1680047 N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride CAS No. 187397-18-8](/img/structure/B1680047.png)
N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride
Overview
Description
N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride is a selective antagonist of the serotonin 5-HT2C receptor. It is known for its high affinity and selectivity towards the 5-HT2C receptor, showing nearly 100-fold selectivity over the 5-HT2A and 5-HT2B receptors . This compound has been extensively used in scientific research to study the role of 5-HT2C receptors in various physiological and pathological processes.
Mechanism of Action
Target of Action
RS 102221 Hydrochloride is a selective antagonist for the 5-HT2C receptor . The 5-HT2C receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gq/G11 and mediates excitatory neurotransmission .
Mode of Action
RS 102221 Hydrochloride shows a high affinity for the 5-HT2C receptor (pKi = 8.4), displaying approximately 100-fold selectivity over the 5-HT2A and 5-HT2B subtypes, and more than 100-fold selectivity over other 5-HT receptors, α- and β-adrenergic, and muscarinic ACh receptors . As an antagonist, it binds to the 5-HT2C receptor and blocks the action of serotonin on this receptor, thereby inhibiting the downstream effects of 5-HT2C receptor activation .
Biochemical Pathways
The 5-HT2C receptor is known to be involved in various functions, including mood regulation, appetite, and anxiety. Antagonism of the 5-HT2C receptor by RS 102221 Hydrochloride can lead to changes in these functions . For instance, it has been shown to promote the differentiation of new nerve cells .
Result of Action
RS 102221 Hydrochloride has been shown to increase food intake and weight gain in rats . This suggests that it may have potential applications in conditions where increased appetite and weight gain are desirable. Additionally, it has been shown to promote the differentiation of new nerve cells , indicating potential neuroregenerative effects.
Biochemical Analysis
Biochemical Properties
RS 102221 Hydrochloride interacts with the 5-HT2C receptor, a subtype of the serotonin receptor . It acts as an antagonist, blocking the action of serotonin on the 5-HT2C receptor . This interaction can influence various biochemical reactions, including those involved in neurotransmission and neuromodulation .
Cellular Effects
RS 102221 Hydrochloride can influence various cellular processes. It has been shown to promote the differentiation of new nerve cells . It can also increase food intake and weight gain in rats , suggesting that it may have effects on cellular metabolism and energy balance.
Molecular Mechanism
The molecular mechanism of action of RS 102221 Hydrochloride involves its binding to the 5-HT2C receptor . As an antagonist, it prevents serotonin from activating the receptor, thereby inhibiting the downstream signaling pathways that are normally triggered by serotonin .
Temporal Effects in Laboratory Settings
The effects of RS 102221 Hydrochloride can change over time in laboratory settings. For example, it has been shown to increase food intake and weight gain in rats over a period of 14 days .
Dosage Effects in Animal Models
The effects of RS 102221 Hydrochloride can vary with different dosages in animal models. For example, it has been shown to increase food intake and weight gain in rats at a dosage of 2 mg/kg .
Metabolic Pathways
RS 102221 Hydrochloride is involved in the serotonin signaling pathway, as it interacts with the 5-HT2C receptor . This could potentially influence metabolic flux or metabolite levels, as serotonin signaling is known to be involved in various metabolic processes.
Preparation Methods
The synthesis of N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various organic reactions such as alkylation, sulfonation, and cyclization. The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as scaling up the process to meet commercial demands.
Chemical Reactions Analysis
N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of serotonin receptors.
Biology: It is used to investigate the role of 5-HT2C receptors in various biological processes, such as neurogenesis and appetite regulation
Medicine: It has potential therapeutic applications in the treatment of conditions like anxiety, depression, and obesity
Industry: It is used in the development of new drugs targeting the serotonin system
Comparison with Similar Compounds
N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride is unique in its high selectivity for the 5-HT2C receptor compared to other serotonin receptor antagonists. Similar compounds include:
Ketanserin: A less selective serotonin receptor antagonist that also targets 5-HT2A receptors
Mianserin: An antidepressant that acts as an antagonist at multiple serotonin receptors, including 5-HT2C
This compound stands out due to its nearly 100-fold selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors, making it a valuable tool for studying the specific role of 5-HT2C receptors in various physiological and pathological processes .
Properties
IUPAC Name |
N-[5-[5-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl]-2,4-dimethoxyphenyl]-4-(trifluoromethyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31F3N4O7S.ClH/c1-40-22-16-23(41-2)20(33-42(38,39)18-8-6-17(7-9-18)27(28,29)30)15-19(22)21(35)5-3-4-12-34-13-10-26(11-14-34)24(36)31-25(37)32-26;/h6-9,15-16,33H,3-5,10-14H2,1-2H3,(H2,31,32,36,37);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJZEJZLRDIHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCCCN2CCC3(CC2)C(=O)NC(=O)N3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClF3N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187397-18-8 | |
| Record name | RS-102221 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK42AGJ62K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1679973.png)









